molecular formula C11H8BrF2NO2 B1409687 Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate CAS No. 1805018-89-6

Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate

Cat. No. B1409687
CAS RN: 1805018-89-6
M. Wt: 304.09 g/mol
InChI Key: KASDAAWRNRVJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate, also known as EBCF, is a versatile synthetic organic compound used in a wide variety of scientific research applications. It has been studied extensively in the laboratory and has been found to possess a range of biochemical and physiological effects.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has been used in a variety of scientific research applications, including enzyme inhibition studies, protein folding studies, and studies of protein-protein interactions. It has also been used as a model compound in the study of molecular recognition and as a tool for the study of the mechanism of action of drugs. Additionally, it has been used in the study of the mechanism of action of drugs on the human body.

Mechanism of Action

Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate is known to act as an inhibitor of several enzymes, such as acetylcholinesterase, tyrosinase, and phospholipase A2. It has also been found to interfere with the folding of proteins, as well as to inhibit the binding of certain drugs to their target proteins. Additionally, it has been found to interfere with the binding of certain drugs to their target receptors.
Biochemical and Physiological Effects
Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, such as acetylcholinesterase, tyrosinase, and phospholipase A2. Additionally, it has been found to interfere with the folding of proteins and the binding of certain drugs to their target proteins. It has also been found to interfere with the binding of certain drugs to their target receptors.

Advantages and Limitations for Lab Experiments

The use of Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate in lab experiments has a number of advantages. It is a relatively inexpensive and easy to obtain compound, and it is also relatively stable and non-toxic. Additionally, it has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, it is important to note that Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate is a relatively new compound, and its long-term effects are still not well understood.

Future Directions

The potential future directions for research on Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be conducted into its potential use as a tool for drug delivery and its potential use in medical imaging. Finally, further research could be conducted into its potential use as a tool for the study of molecular recognition and its potential use in the study of the mechanism of action of drugs on the human body.

properties

IUPAC Name

ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)9-7(10(13)14)3-6(5-15)4-8(9)12/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASDAAWRNRVJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate
Reactant of Route 5
Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.